Parthenolide

Overview

Description

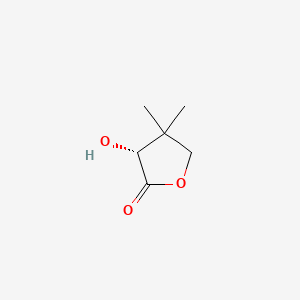

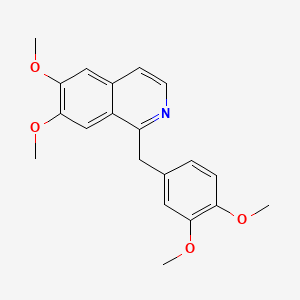

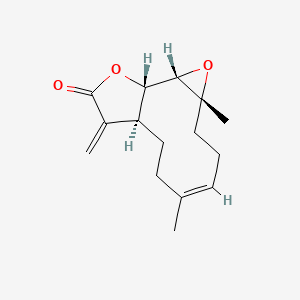

Parthenolide is a naturally occurring sesquiterpene lactone derived from the plant Feverfew (Tanacetum parthenium). It has garnered significant attention due to its versatile pharmacological potential, including antibacterial, anti-leukemia, anticancer, and anti-inflammatory effects . This compound is known for its ability to induce apoptosis in cancer stem cells and inhibit nuclear factor kappa-B (NF-κB), making it a promising candidate for drug development .

Mechanism of Action

Target of Action

Parthenolide, a sesquiterpene lactone, primarily targets the Nuclear Factor kappa B (NF-κB) , a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. It also targets p53 , a tumor suppressor protein , and Heat Shock Protein 72 (Hsp72) . Additionally, it has been reported to inhibit DNMT1 , a DNA methyltransferase .

Mode of Action

This compound interacts with its targets primarily through inhibition . It inhibits the activation of NF-κB , leading to a decrease in the expression of NF-κB regulated genes. It also activates p53 , which can lead to cell cycle arrest and apoptosis. This compound can directly inhibit DNMT1 or repress its expression by targeting transcriptional factor Sp1 binding to the DNMT1 promoter . Furthermore, it has been found to modify Hsp72 .

Biochemical Analysis

Biochemical Properties

Parthenolide interacts with various enzymes, proteins, and other biomolecules. It induces apoptosis in cancer stem cells (CSC), including leukemic stem cells (LSCs), breast cancer stem cells, and prostate tumor initiators . This compound inhibits nuclear factor kappa-B (NF-κB), activates p53, and disrupts the redox balance in LSCs .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: Parthenolide can be synthesized through various methods, including the stereoselective total synthesis approach. One such method involves the 2-(silyloxymethyl)allylboration of aldehydes, which enables stereoselective access to α-(exo)-methylene γ-butyrolactones under mild conditions . This method tolerates acid-labile functionality and chiral carbonyl compounds, providing excellent asymmetric induction for β,β′-disubstituted α,β-epoxy aldehydes .

Industrial Production Methods: Industrial production of this compound typically involves extraction from Feverfew plants. Methods such as high-performance liquid chromatography (HPLC) and Soxhlet extraction have been employed to isolate this compound from plant material . Recent advancements in extraction technology aim to develop simpler and more effective sample preparation methods .

Chemical Reactions Analysis

Types of Reactions: Parthenolide undergoes various chemical reactions, including oxidation, reduction, and substitution. Structural modifications of this compound, particularly targeting the C-14, C-13, and C1-C10 double bonds, have been explored to improve its pharmacokinetic properties and enhance biological activity .

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the oxidation of this compound can be achieved using reagents such as hydrogen peroxide or potassium permanganate .

Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives with enhanced bioactivity. These derivatives exhibit improved stability, solubility, and pharmacokinetic properties, making them more suitable for therapeutic applications .

Scientific Research Applications

Parthenolide has a wide range of scientific research applications across various fields:

Chemistry: In chemistry, this compound serves as a valuable lead compound for the development of new therapeutic agents. Its structural modifications have been extensively studied to enhance its bioactivity and pharmacokinetic properties .

Biology: In biology, this compound is used to study its effects on cellular processes, including apoptosis and inflammation. It has been shown to induce apoptosis in cancer stem cells and inhibit NF-κB activation, making it a valuable tool for cancer research .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications in treating various diseases, including cancer, inflammation-related disorders, and neurodegenerative diseases such as Parkinson’s disease . Its ability to modulate oxidative stress and inflammation makes it a promising candidate for drug development .

Industry: In the pharmaceutical industry, this compound and its derivatives are explored for their potential as anticancer and anti-inflammatory drugs. The development of more soluble derivatives, such as dimethylaminothis compound, aims to improve the clinical applicability of this compound .

Comparison with Similar Compounds

Parthenolide shares structural similarities with other sesquiterpene lactones, such as:

Cis-Parthenolide: A stereoisomer of this compound with similar bioactivity.

Micheliolide: Another sesquiterpene lactone with anticancer properties.

Melampomagnolide B: A compound with significant inhibitory activity against blood lineage cancers.

Costunolide: A sesquiterpene lactone with anti-inflammatory and anticancer effects.

Uniqueness of this compound: this compound’s unique ability to inhibit NF-κB activation, induce oxidative stress, and modulate epigenetic changes sets it apart from other similar compounds. Its versatile pharmacological potential and extensive structural modifications make it a valuable lead compound for drug development .

Properties

CAS No. |

20554-84-1 |

|---|---|

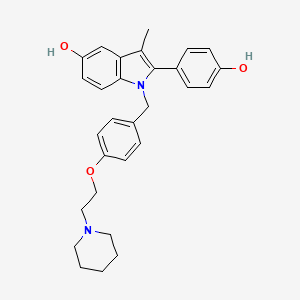

Molecular Formula |

C15H20O3 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

(4R)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one |

InChI |

InChI=1S/C15H20O3/c1-9-5-4-8-15(3)13(18-15)12-11(7-6-9)10(2)14(16)17-12/h5,11-13H,2,4,6-8H2,1,3H3/t11?,12?,13?,15-/m1/s1 |

InChI Key |

KTEXNACQROZXEV-CDKPOMLUSA-N |

SMILES |

CC1=CCCC2(C(O2)C3C(CC1)C(=C)C(=O)O3)C |

Isomeric SMILES |

CC1=CCC[C@@]2(C(O2)C3C(CC1)C(=C)C(=O)O3)C |

Canonical SMILES |

CC1=CCCC2(C(O2)C3C(CC1)C(=C)C(=O)O3)C |

Appearance |

Solid powder |

Key on ui other cas no. |

20554-84-1 |

Pictograms |

Irritant; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

parthenolide parthenolide, (1aR-(1aR*,4E,7aS*,10aS*,10bR*))-isome |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Parthenolide, a sesquiterpene lactone found in feverfew (Tanacetum parthenium), exhibits its biological activity primarily by interacting with cellular proteins through Michael addition. [, , , , , , , ]. One of its well-studied targets is the nuclear factor-kappaB (NF-κB) pathway. This compound inhibits NF-κB activation by preventing the degradation of the inhibitory protein IκBα, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of its target genes involved in inflammation, cell survival, and proliferation [, , , , , , , , , , , , , , , , ]. This interaction leads to downstream effects such as:

- Reduced inflammation: By suppressing NF-κB, this compound decreases the expression of pro-inflammatory cytokines, chemokines, and enzymes [, , , ].

- Increased apoptosis: this compound promotes apoptosis in cancer cells through multiple mechanisms, including caspase activation, upregulation of pro-apoptotic proteins, and downregulation of anti-apoptotic proteins [, , , , , , ].

- Cell cycle arrest: this compound induces cell cycle arrest at various phases depending on the cell type, preventing cancer cell proliferation [, , ].

- Inhibition of angiogenesis: this compound disrupts the formation of new blood vessels, limiting tumor growth and metastasis [, , ].

- Sensitization to chemotherapy and radiotherapy: this compound enhances the efficacy of conventional cancer treatments by inhibiting pro-survival pathways and promoting apoptosis [, , ].

ANone:

ANone: this compound stability is influenced by environmental factors:

- pH: Relatively stable at pH 5-7, degrades at pH < 3 or > 7 [].

- Temperature & Humidity: Degradation accelerates with increasing temperature and humidity; remains stable for 6 months at 5°C/31% RH, but degrades significantly (∼40%) at 50°C/31% RH over the same period [].

- Excipients: Exhibits good compatibility with common excipients in a 3-week screening under stressed conditions [].

A: this compound is known to be unstable under certain conditions []. To improve its stability, solubility, and bioavailability, several strategies can be employed:

- Formulation approaches:

ANone: this compound has shown promising anticancer activity in various in vitro and in vivo models:

- In vitro studies: this compound effectively inhibits the growth of various cancer cell lines, including melanoma [], pancreatic cancer [, ], leukemia [, ], glioblastoma [, ], and prostate cancer [, , ]. It induces apoptosis, cell cycle arrest, and inhibits cell migration and invasion in these cell lines.

- Animal models: this compound demonstrates antitumor activity in xenograft models of various cancers, including breast cancer [], multiple myeloma [], and primary effusion lymphoma []. It reduces tumor growth, prolongs survival, and inhibits metastasis in these models.

ANone: While this compound exhibits promising anticancer activities, toxicological information is crucial. Studies have shown:

ANone: Various analytical methods are employed to study this compound:

- High-performance liquid chromatography (HPLC): Widely used for quantification of this compound in plant material and pharmaceutical formulations [, , ]. Different detection methods, such as UV and mass spectrometry, can be coupled with HPLC for improved sensitivity and selectivity.

- Nuclear Magnetic Resonance (NMR) spectroscopy: Used to confirm the structure and study the interactions of this compound with its targets [].

A: this compound exhibits limited water solubility, potentially impacting its bioavailability and therapeutic efficacy []. Dissolution studies help understand the rate at which it dissolves in different media, which can be improved by various formulation strategies []. Enhanced solubility is crucial for achieving optimal therapeutic concentrations at the target site.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.